molecular formula C9H9NO4 B2746402 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid CAS No. 18181-21-0

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid

Cat. No. B2746402
CAS RN: 18181-21-0
M. Wt: 195.174
InChI Key: ICISDSBCSNJXOA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7NO4 . It is also known as 5-(Methoxycarbonyl)picolinic acid .


Synthesis Analysis

The synthesis of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid and similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The Suzuki–Miyaura coupling reaction is another method often used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular weight of 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is approximately 181.145 Da . The monoisotopic mass is 181.037506 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving 5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid has a molecular weight of 181.145 Da . Its monoisotopic mass is 181.037506 Da .

Scientific Research Applications

Synthesis and Configuration Analysis

  • The compound has been utilized in the synthesis of various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a component of axillaridine. This process involves a series of reactions starting from methyl(E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2- hexenoate, highlighting its role in complex organic syntheses (Matsumoto et al., 1992).

Development of Ferrocene Compounds

  • This acid is a key ingredient in the synthesis of amino acids containing the 1,1'-ferrocenylene unit, crucial for the development of ferrocene compounds. These compounds have various applications, including as ligands in organometallic chemistry (Barišić et al., 2003).

Key Intermediate in Organic Synthesis

  • It serves as a key intermediate in the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important component in the production of other complex organic molecules (Horikawa et al., 2001).

Role in Dopamine and Serotonin Receptor Antagonists

  • The compound is used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).

Electrochemical Research

  • Studies have been conducted on derivatives of this compound, like 5-methoxycarbonoyl-1-methyl-2-thio-1,2-dihydropyridine, to understand their electrochemical properties, which is significant for applications in electrochemistry and material science (Lejeune et al., 1981).

Catalysis and Synthesis

  • It's used in relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, showcasing its role in catalytic processes and synthesis of heterocyclic compounds (Galenko et al., 2015).

Structural and Spectroscopic Analysis

  • The compound's derivatives have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, 1H, and 13C NMR. This aids in understanding the molecular structure and reactivity of such compounds (Almutairi et al., 2017).

Safety and Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation, serious eye damage, and may cause respiratory irritation . They are also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

5-methoxycarbonyl-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISDSBCSNJXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid

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